N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10255671
InChI: InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,14,16)
SMILES: CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2Cl
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol

N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

CAS No.:

Cat. No.: VC10255671

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide -

Specification

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
IUPAC Name N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C12H11ClN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,14,16)
Standard InChI Key LTDKZDBJVSQGMG-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2Cl
Canonical SMILES CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2Cl

Introduction

N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound featuring a unique oxazole ring structure. This five-membered heterocyclic compound contains both nitrogen and oxygen, with a chlorophenyl group attached at the nitrogen position and a carboxamide functional group. The compound's molecular formula is C12H11ClN3O2, and its molecular weight is approximately 292.14 g/mol, similar to its dichlorophenyl counterpart but with a different substitution pattern.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. Common methods include the condensation of appropriate precursors followed by cyclization to form the oxazole ring. The specific steps may vary depending on the availability of starting materials and the desired yield.

Biological Activities and Potential Applications

While specific data on N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is limited, compounds with similar structures have shown promise in various biological activities. For instance, oxazole derivatives are often studied for their anti-inflammatory and antimicrobial properties. The presence of a chlorophenyl group may enhance the compound's interaction with biological targets, such as enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Compound NameStructureNotable Features
N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamideOxazole ring with 2-chlorophenyl groupLess halogenated than dichlorophenyl analogs; potential for reduced activity
N-(2,4-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamideOxazole ring with 2,4-dichlorophenyl groupExhibits significant biological activity; potential anti-inflammatory agent
N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamideOxazole ring with 4-chlorophenyl groupSimilar activity profile but different substitution pattern

Future Research Directions

Future studies on N-(2-chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide should focus on its biological activity, particularly its potential as an anti-inflammatory or antimicrobial agent. Molecular docking studies can help elucidate its interaction with specific biological targets, providing insights into its therapeutic potential.

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